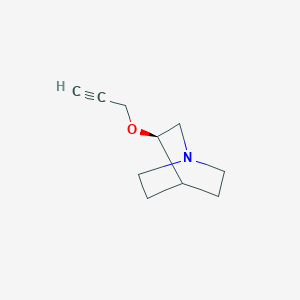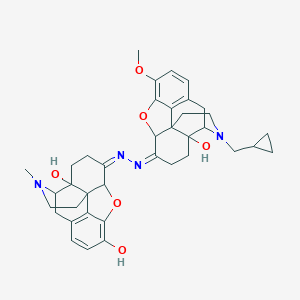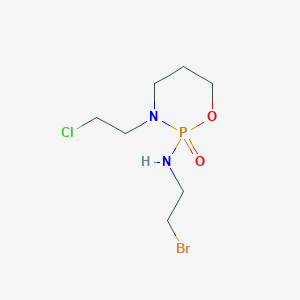
Talsaclidine
Overview
Description
Mechanism of Action
Target of Action
Talsaclidine, also known as WAL-2014, is a non-selective muscarinic acetylcholine receptor agonist . It primarily targets the M1 subtype of muscarinic acetylcholine receptors, acting as a full agonist . Additionally, it acts as a partial agonist at the M2 and M3 subtypes . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound interacts with its targets, the muscarinic acetylcholine receptors, by binding to them and activating them . As a full agonist at the M1 subtype, it fully activates this receptor, leading to a complete response. As a partial agonist at the M2 and M3 subtypes, it only partially activates these receptors, leading to a less than maximal response .
Biochemical Pathways
These pathways play key roles in various physiological processes, including memory and learning, heart rate regulation, and smooth muscle contraction .
Pharmacokinetics
This compound has a bioavailability of 70% , indicating that a significant proportion of the drug is absorbed into the bloodstream after administration . It has a protein binding rate of 7% , suggesting that most of the drug remains free in the bloodstream and can exert its effects . The drug is primarily excreted through the kidneys, with 86% of the drug being renally excreted .
Biochemical Analysis
Biochemical Properties
Talsaclidine acts as a full agonist at the M1 subtype, and as a partial agonist at the M2 and M3 subtypes . This means it can bind to these receptors and activate them, influencing various biochemical reactions within the cell.
Cellular Effects
This compound has been shown to have a variety of effects on cells. For instance, it has been reported to decrease the levels of Aβ in the cerebrospinal fluid of Alzheimer’s disease patients following chronic treatment . This suggests that this compound may influence cell signaling pathways and gene expression related to Aβ production and clearance.
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. As a muscarinic acetylcholine receptor agonist, it likely exerts its effects by binding to these receptors and influencing their activity. This can lead to changes in cellular signaling pathways, gene expression, and ultimately, cellular function .
Preparation Methods
The synthesis of Talsaclidine involves the formation of a 1-azabicyclo[2.2.2]octane moiety. One of the synthetic routes includes the reaction of a propargyl alcohol derivative with a quinuclidine derivative under specific conditions .
Chemical Reactions Analysis
Talsaclidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in halogenated compounds.
Scientific Research Applications
Talsaclidine has been primarily studied for its potential in treating Alzheimer’s disease due to its action on muscarinic acetylcholine receptors . It has also been explored in:
Chemistry: As a model compound for studying muscarinic receptor agonists.
Biology: Investigating its effects on neuronal activity and neurotransmitter release.
Medicine: Potential therapeutic applications in neurodegenerative diseases.
Industry: Limited industrial applications, mainly focused on research and development of new muscarinic receptor agonists
Comparison with Similar Compounds
Talsaclidine is compared with other muscarinic receptor agonists such as Aceclidine and Vedaclidine . While Aceclidine and Vedaclidine also target muscarinic receptors, this compound’s unique profile as a full agonist at the M1 receptor and partial agonist at M2 and M3 receptors distinguishes it from these compounds. This unique receptor activity profile contributes to its specific pharmacological effects and potential therapeutic applications .
Similar Compounds
- Aceclidine
- Vedaclidine
Properties
IUPAC Name |
(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFJONKUSLSKSW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@H]1CN2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163565 | |
| Record name | Talsaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147025-53-4 | |
| Record name | Talsaclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147025-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talsaclidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talsaclidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12287 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talsaclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALSACLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]butanoic acid](/img/structure/B17018.png)

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)









